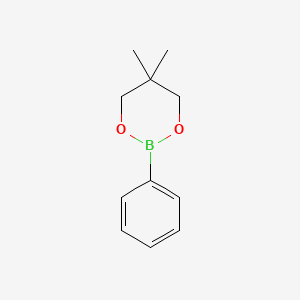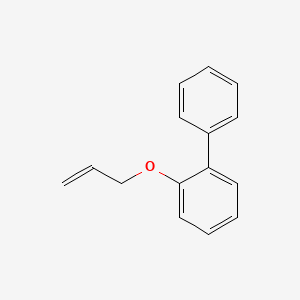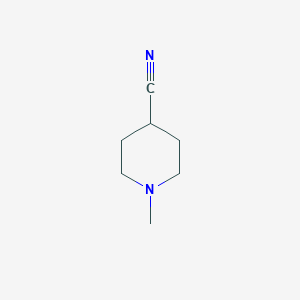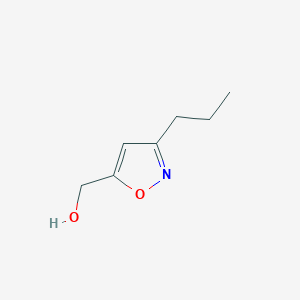
4-Cyanotetrahydro-4H-pyran
Overview
Description
4-Cyanotetrahydro-4H-pyran is a chemical compound with the molecular formula C6H9NO . It is used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water .
Synthesis Analysis
The synthesis of 4H-pyrans, including this compound, has been an active area of research in organic chemistry . A simple approach to synthesize new highly substituted 4H-pyran derivatives is described. Efficient Et3N acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis
4H-pyrans have been synthesized following diverse methodologies . Recent preparations of 4H-pyrans involved more complex catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .Scientific Research Applications
Enantioselective Synthesis of 4H-Pyrans
4H-Pyran units are integral in molecules with substantial biological and pharmaceutical activities. A novel enantioselective synthesis method using a cyclohexyldiamine-based thiourea-tertiary amine bifunctional catalyst has been developed for the formal [3+3] cycloaddition between 2-(1-alkynyl)-2-alken-1-ones and β-keto esters. This method produces polysubstituted 4H-pyrans under mild and eco-friendly conditions, with moderate yields and good enantioselectivities (Zhenting Yue et al., 2016).
Medicinal Chemistry of Dihydropyrano[3,2-b]Pyrans
Dihydropyrano[3,2-b]pyrans, containing fused 4H-pyran rings, play a significant role in medicinal and pharmaceutical chemistry due to their broad range of biological activities. These compounds, along with spiro-pyrano[3,2-b]pyran derivatives, have seen increased application in medicinal chemistry, food industry, cosmetic products, and chemical industry. Extensive synthetic strategies have been developed for these compounds, showcasing their versatility and importance in various fields (Biplob Borah et al., 2021).
Nonlinear Optical Properties
4H-Pyran-4-ylidenes have been identified as strong proaromatic donors for organic nonlinear optical chromophores. Their partial aromatic character contributes to their cyanine-like behavior and optical nonlinearities. This discovery opens new avenues for the use of 4H-pyran derivatives in the development of materials with specific optical properties (R. Andreu et al., 2009).
Eco-Friendly Synthetic Methods
Eco-friendly synthetic methods for 4H-pyran derivatives have been developed, highlighting the importance of green chemistry in the synthesis of biologically relevant compounds. These methods utilize green catalysts and solvents, emphasizing the shift towards more sustainable and environmentally benign approaches in chemical synthesis (G. Brahmachari et al., 2014).
DNA Binding Studies
Research has also explored the binding affinity of 4H-pyran analogs to DNA, providing insights into their potential therapeutic applications. The studies reveal that 4H-pyran derivatives can serve as minor groove binders to DNA, suggesting their utility in the design of novel drug molecules with specific DNA-targeting capabilities (M. Ramana et al., 2016).
Safety and Hazards
4-Cyanotetrahydro-4H-pyran is a combustible material . Vapors may travel to the source of ignition and flash back. Containers may explode when heated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic synthesis
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has a high gastrointestinal absorption and is BBB permeant . The compound has a logP value of -0.29, indicating its lipophilicity . It is very soluble, with a solubility of 21.6 mg/ml .
Action Environment
The action of 4-Cyanotetrahydro-4H-pyran can be influenced by various environmental factors. For instance, its stability might be affected by temperature, light, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Cyanotetrahydro-4H-pyran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antimicrobial and anticancer activities by interacting with bacterial enzymes and cancer cell proteins . The nature of these interactions often involves binding to active sites or altering the conformation of target biomolecules, thereby inhibiting their normal function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Additionally, it has been reported to affect the cell cycle, causing cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and enzymes, leading to enzyme inhibition or activation This binding can result in changes in gene expression, either upregulating or downregulating the expression of certain genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZJFTOYCVIYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473405 | |
| Record name | 4-Cyanotetrahydro-4H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-99-2 | |
| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanotetrahydro-4H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

